(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol
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Overview
Description
(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol is a complex organic compound characterized by its unique structural features. This compound contains a chiral center and an amino group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines .
Scientific Research Applications
(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which (2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- Other amino alcohols with similar structural features
Uniqueness
What sets (2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol apart from similar compounds is its unique combination of functional groups and chiral centers, which confer distinct chemical and biological properties .
Properties
CAS No. |
505085-87-0 |
---|---|
Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(2R)-2-[[(4R)-dec-1-en-4-yl]amino]-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C20H31NO/c1-3-5-6-10-14-19(11-4-2)21-20(17-22)16-15-18-12-8-7-9-13-18/h4,7-9,12-13,15-16,19-22H,2-3,5-6,10-11,14,17H2,1H3/t19-,20+/m0/s1 |
InChI Key |
KBUWAMFMHTXBER-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCC[C@H](CC=C)N[C@@H](CO)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(CC=C)NC(CO)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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